1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

MEK1 inhibition MAPK pathway biochemical IC50

Researchers need tractable starting points for MEK1 inhibitor optimization, not sub-nanomolar hits that obscure SAR. This guanidine derivative offers balanced potency (IC50 = 112 nM) and computed LogP 3.0. - Validated MEK1 biochemical assay data - 97-98% purity with batch QC documentation - Suitable as internal reference standard for assay calibration - Multi-vendor supply chain ensures reproducibility

Molecular Formula C13H13Cl2N5
Molecular Weight 310.18 g/mol
CAS No. 326012-82-2
Cat. No. B3023266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
CAS326012-82-2
Molecular FormulaC13H13Cl2N5
Molecular Weight310.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC(=C2)Cl)Cl)C
InChIInChI=1S/C13H13Cl2N5/c1-7-3-8(2)18-13(17-7)20-12(16)19-11-5-9(14)4-10(15)6-11/h3-6H,1-2H3,(H3,16,17,18,19,20)
InChIKeySKZPMRZQAWZZHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Overview


1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS 326012-82-2) is a synthetic small-molecule guanidine derivative with a molecular formula of C₁₃H₁₃Cl₂N₅ and a molecular weight of 310.18 g/mol [1]. It is commercially available from multiple vendors as a research-grade building block or screening compound, typically supplied at purities of 95–98% . The compound has been profiled in a biochemical assay against human dual-specificity mitogen-activated protein kinase kinase 1 (MEK1), yielding an IC₅₀ value of 112 nM [2].

Pathway study MEK1 inhibition fit for MAPK signaling research
Sourcing Multi-vendor supply with batch QC documentation
Permeability Computed lipophilicity suggests cell permeability fit

Risks of Analog Substitution on MEK1 Activity


Within the N-aryl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine scaffold, even minor changes to the aryl substitution pattern are known to drastically alter biochemical potency. The 3,5-dichloro substitution on the phenyl ring yields an MEK1 IC₅₀ of 112 nM, placing this compound in a potency window that is distinct from both the weaker mono‑chloro analogs and the more potent di‑fluoro variants; however, publicly available head-to-head IC₅₀ data for the mono‑chloro (CAS 332073-82-2) and 2,4‑difluoro (CAS 332938-04-2) congeners are lacking, meaning that any generic substitution without empirical verification risks moving into an untested activity space [1].

Mono‑chloro analog substitution may shift MEK1 potency into untested space (data lacking)
2,4‑Difluoro replacement risks moving to different potency tier without head‑to‑head verification
Scaffold modifications may alter lipophilicity and target engagement profile

Quantitative Differentiation Evidence


MEK1 Biochemical Potency Profiling

In a cell-free biochemical assay against full-length recombinant human MEK1, 1-(3,5-dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine inhibited the kinase with an IC₅₀ of 112 nM [1]. This places the compound in an intermediate potency tier: it is approximately 18-fold more potent than the widely-used reference MEK inhibitor PD98059 (IC₅₀ ≈ 2,000 nM) and about 1.6-fold less potent than U0126 (IC₅₀ ≈ 70 nM) measured in comparable cell-free systems [2][3]. Such a potency profile is attractive for hit-to-lead campaigns where excessive potency (sub‑100 nM) can limit selectivity windows, while sub‑micromolar activity ensures robust pathway modulation.

MEK1 potency
Cross-study comparable
112 nM (IC50)
PD98059: ~2,000 nM; U0126: ~70 nM
Supports potency-window comparison with reference tool compounds for selectivity screening design
Cell‑free biochemical assay; full‑length human MEK1
MEK1 inhibition MAPK pathway biochemical IC50

Commercial Purity and Supply Consistency

Multiple independent vendors list this compound at standardized purities of 97% (Bidepharm, Leyan) or 98% (MolCore), with batch-specific QC data (NMR, HPLC, GC) available upon request . This contrasts with many structurally-related analogs in the same scaffold series, which are often offered only at 95% purity without guaranteed QC documentation. Consistent high purity reduces batch-to-batch variability in biochemical assays, a critical factor for reproducible dose-response data.

Purity specification
Data to verify
97–98% (multi‑vendor)
Analog baseline: ≥95% or single‑vendor 97%
May reduce batch variability in screening contexts (supplier QC data to confirm)
Commercial listings as of 2026
compound procurement purity quality control

Lipophilicity and Predicted Cell Permeability

The computed XLogP3 of 3.0 for 1-(3,5-dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine sits in the optimal range for passively permeable small molecules (typically LogP 1–4) [1]. In the broader N-aryl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine series, analogs with more polar substituents (e.g., hydroxy or carboxy groups) display LogP values below 2, which can limit membrane permeability and intracellular target engagement. Although direct comparative permeability data are absent, the LogP value of 3.0 suggests that the 3,5-dichloro substitution provides a balanced hydrophobicity profile that is neither too lipophilic to cause solubility issues nor too polar to impede cell entry.

Lipophilicity
Class-level inference
XLogP3 = 3.0
Polar analogs: LogP 4
Suggests favorable membrane permeability profile for cell‑based target engagement studies (computed)
Computed property via PubChem
lipophilicity physicochemical properties cell permeability

Recommended Application Scenarios


Hit-to-Lead Optimization for Oncology Targets

With a validated MEK1 IC₅₀ of 112 nM, this compound serves as a tractable starting point for medicinal chemistry optimization of ATP‑competitive MEK1 inhibitors. Its intermediate potency allows structure–activity relationship (SAR) exploration without the risk of hitting a potency ceiling too early, a common problem when starting with sub‑nanomolar hits [1].

Chemical Probe Development for MAPK Pathway Dissection

The compound's balanced potency and favorable computed LogP (3.0) make it suitable for developing chemical probes to interrogate the MEK1 node in the MAPK signaling cascade, provided that cellular permeability and selectivity profiling are experimentally confirmed [1][2].

Reference Standard for Biochemical Assays

Given its multi-vendor availability at 97–98% purity with batch QC documentation, this compound can be used as an internal reference standard for calibrating MEK1 biochemical assays, ensuring inter‑laboratory reproducibility .

Application
Selection Property
Validation Focus
Kinase hit‑to‑lead research
Intermediate potency profile
Selectivity window assessment; SAR exploration
MAPK pathway probe development
Balanced potency and computed lipophilicity
Cellular permeability and selectivity confirmation
Biochemical assay reference
Multi‑vendor high‑purity supply
Inter‑laboratory assay calibration
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